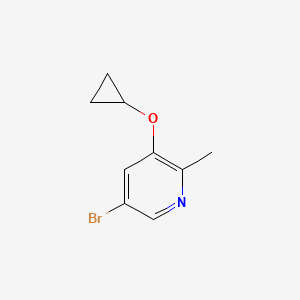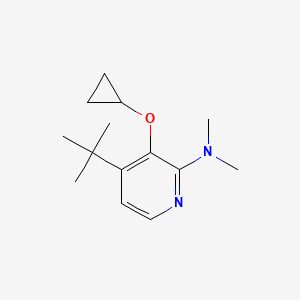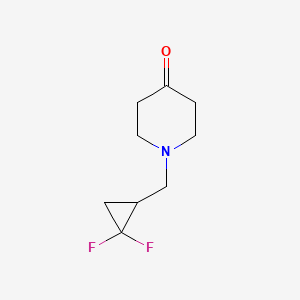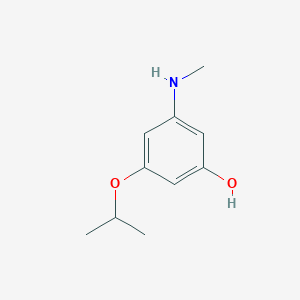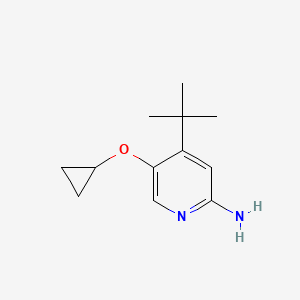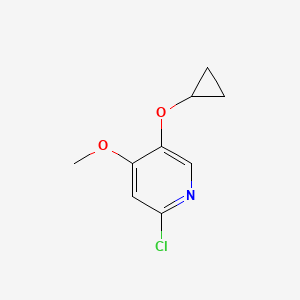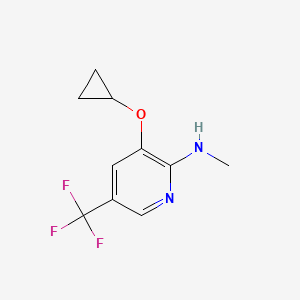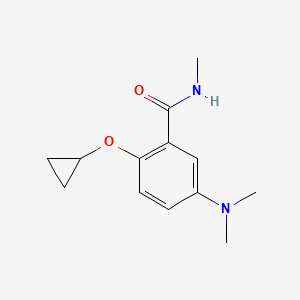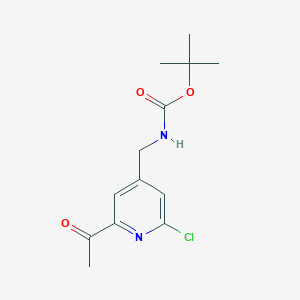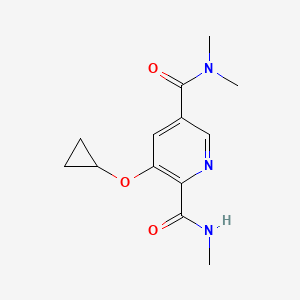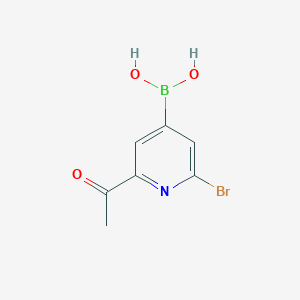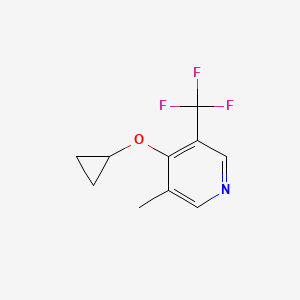
4-Cyclopropoxy-3-methyl-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-3-methyl-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methyl group, and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is known for its unique physicochemical properties, which can significantly influence the biological activity and chemical reactivity of the compound .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 4-iodobenzene . Another approach involves the use of trifluoromethyl-containing building blocks in cyclocondensation reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity .
化学反応の分析
Types of Reactions
4-Cyclopropoxy-3-methyl-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide) .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
科学的研究の応用
4-Cyclopropoxy-3-methyl-5-(trifluoromethyl)pyridine has several scientific research applications:
作用機序
The mechanism of action of 4-Cyclopropoxy-3-methyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as a chemical intermediate in the synthesis of crop-protection products.
4-(Trifluoromethyl)pyridine: A pyridine derivative used in various chemical reactions.
Uniqueness
4-Cyclopropoxy-3-methyl-5-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from other trifluoromethylpyridine derivatives that may lack this functional group .
特性
分子式 |
C10H10F3NO |
|---|---|
分子量 |
217.19 g/mol |
IUPAC名 |
4-cyclopropyloxy-3-methyl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H10F3NO/c1-6-4-14-5-8(10(11,12)13)9(6)15-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChIキー |
MEIHBJPXVJZWBB-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CC(=C1OC2CC2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



